5-Chloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine
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Overview
Description
5-Chloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine is used in the preparation of pyrimidine derivatives and related heterocycles as DNA-dependent protein kinase inhibitors for the treatment of diseases .
Synthesis Analysis
While specific synthesis methods for this compound were not found, it’s known that pyrazolo[3,4-b]pyridine derivatives can be synthesized . More research is needed to find the exact synthesis process for this compound.Molecular Structure Analysis
The molecular formula of this compound is C5H2ClIN4. It has a molecular weight of 280.45 . More detailed structural analysis would require advanced techniques like X-ray crystallography.Physical And Chemical Properties Analysis
The compound has a predicted density of 2.426±0.06 g/cm3 and a predicted pKa of 4.72±0.50 . It should be stored under inert gas (nitrogen or Argon) at 2–8 °C .Mechanism of Action
Target of Action
Similar pyrazolo[3,4-d]pyrimidine derivatives have been reported to inhibit cdk2, a cyclin-dependent kinase . CDK2 plays a crucial role in cell cycle regulation, and its inhibition can lead to cell cycle arrest, making it a potential target for cancer treatment .
Mode of Action
This interaction can lead to changes in cellular processes, such as cell cycle progression .
Biochemical Pathways
Given its potential role as a cdk2 inhibitor, it may affect the cell cycle regulation pathway . Inhibition of CDK2 can lead to cell cycle arrest, affecting the downstream processes of DNA replication and cell division .
Result of Action
Similar compounds have shown significant cytotoxic activities against various cell lines, suggesting that they may induce cell death . For instance, certain compounds have demonstrated potent dual activity against cell lines and CDK2, leading to significant alterations in cell cycle progression and apoptosis induction within cells .
Advantages and Limitations for Lab Experiments
The advantages of using 5-Chloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine in lab experiments include its low toxicity, its ability to act as a catalyst in organic synthesis, and its ability to form various materials. The main limitation of using this compound in lab experiments is its lack of solubility in water.
Future Directions
The future directions for 5-Chloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine research include further studies into its biochemical and physiological effects, its potential applications in the medical field, and its potential use as a catalyst in green chemistry. Additionally, further research could be done to develop new methods for synthesizing the compound. Finally, research could be done to improve the solubility of the compound in water, to make it more useful for lab experiments.
Synthesis Methods
5-Chloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine can be synthesized from the reaction of 5-chloro-3-iodo-1H-pyrazole and 5-chloro-3-iodo-1H-pyrimidine. The reaction takes place in a two-step process. In the first step, the pyrazole and pyrimidine react in the presence of a base to form a cyclic intermediate. In the second step, the intermediate is oxidized to form the desired product.
Scientific Research Applications
5-Chloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine is used in various scientific research applications. It is used in the synthesis of various organic compounds and pharmaceuticals, such as antifungal agents, antiviral agents, and anticancer agents. It is also used as a catalyst in organic synthesis. Additionally, it is used in the synthesis of various materials, such as polymers, dyes, and pigments.
Safety and Hazards
The compound is classified under GHS07 for safety. The hazard statements include H302, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
5-chloro-3-iodo-2H-pyrazolo[4,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClIN4/c6-5-8-1-2-3(9-5)4(7)11-10-2/h1H,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUWWANYXJYREEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NC2=C(NN=C21)I)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClIN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.45 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1622290-26-9 |
Source
|
Record name | 5-chloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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